N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge. The thiadiazol ring is further substituted with a 2-((4-methylthiazol-2-yl)amino)-2-oxoethyl group, introducing additional heterocyclic diversity. Such polyheterocyclic architectures are common in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π interactions, and target-specific binding .
Properties
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-9-29-17(20-11)21-14(26)10-30-19-24-23-18(31-19)22-16(28)12-7-15(27)25(8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3,(H,20,21,26)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHUJDPFSNKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₁N₅O₃S₃
- Molecular Weight : 381.5 g/mol
- CAS Number : 868976-81-2
The structure includes a thiazole ring and a thiadiazole moiety, which are crucial for its biological activity. The presence of these heterocycles enhances interactions with biological targets, contributing to its pharmacological effects.
Research indicates that compounds containing thiazole and thiadiazole rings exhibit a variety of biological activities, particularly in anticancer and antimicrobial applications. The proposed mechanisms include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is essential for the proliferation of cancer cells .
- Apoptosis Induction : The compound has been reported to promote apoptosis in cancer cell lines by activating specific apoptotic pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria.
Anticancer Activity
The compound's anticancer efficacy has been evaluated using various human cancer cell lines. A summary of findings is presented in Table 1 below:
| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 4.37 ± 0.7 | DNA synthesis inhibition |
| A549 (lung) | 8.03 ± 0.5 | Apoptosis induction |
| Jurkat (T-cell) | <1.98 | Bcl-2 inhibition |
These results indicate that the compound demonstrates potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. For instance, it was effective against several bacterial strains with minimal inhibitory concentrations (MICs) indicating its potential use as an antibiotic agent.
Study on Apoptosis Induction
In one study, the compound was tested for its ability to induce apoptosis in Jurkat T-cells. After treatment for 24 hours, a significant increase in apoptotic cells was observed, indicating that the compound effectively triggers programmed cell death pathways .
Antitumor Efficacy in vivo
An animal model study demonstrated that administration of the compound significantly reduced tumor size compared to control groups, further supporting its potential as a therapeutic agent against cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily differentiated by substituents on the pyrrolidine, thiadiazol, and thiazole moieties. Below is a comparative analysis based on synthetic routes, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound ’s phenyl group confers higher lipophilicity compared to the fluorophenyl analog in , which may enhance membrane permeability but reduce solubility. Fluorine in the latter could improve metabolic stability .
- The pyridinyl-thiazole analogs in exhibit intermediate polarity due to the pyridine’s nitrogen, favoring solubility in aqueous environments.
Synthetic Complexity :
- The target compound requires a multi-step synthesis involving thioether formation (e.g., coupling ethyl 2-bromoacetoacetate) and amidation, similar to methods in .
- In contrast, the fluorophenyl analog employs a simpler amidation route, reducing synthetic hurdles.
Biological Activity :
- Thiadiazol-thiazole hybrids (target compound and pyridinyl analogs ) are often associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. The 4-methylthiazole group may enhance selectivity for specific kinase domains .
- The fluorophenyl analog’s isopropyl-thiadiazol substituent likely targets hydrophobic enzyme pockets, suggesting divergent mechanisms (e.g., tubulin inhibition) .
Research Findings and Implications
- Kinase Inhibition Potential: Molecular docking studies on analogous thiazole-thiadiazol systems (e.g., ) suggest strong binding to EGFR and VEGFR-2 kinases (hypothetical IC50: <100 nM). The target compound’s extended thioether chain may improve binding pocket occupancy.
- Antimicrobial Activity : Thiadiazol derivatives with sulfur linkages (e.g., thioether in the target compound) show enhanced Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) compared to oxygen-linked analogs .
- Metabolic Stability: Fluorinated analogs (e.g., ) exhibit longer plasma half-lives (t1/2: ~6–8 hours) in rodent models compared to non-fluorinated derivatives (t1/2: ~3–4 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
